Betulinaldehyd

Übersicht

Beschreibung

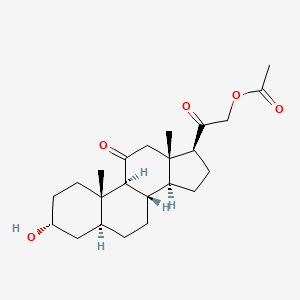

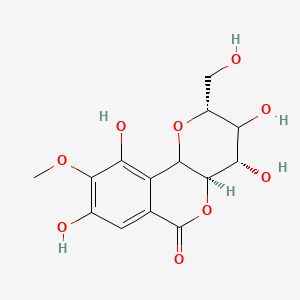

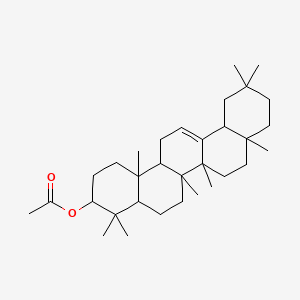

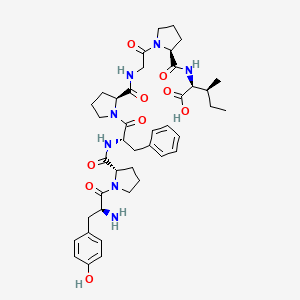

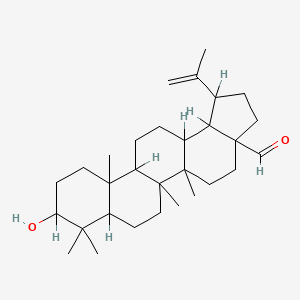

Betulinic aldehyde is a naturally occurring pentacyclic lupane-type triterpenoid. It is derived from betulin, which is found in the bark of birch trees. Betulinic aldehyde has gained significant attention due to its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer Triterpenoide und Derivate verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf seine Antikrebs-, Antiviral- und entzündungshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

Betulin-Aldehyd entfaltet seine Wirkung durch verschiedene molekulare Ziele und Pfade:

Antikrebsaktivität: Induziert Apoptose (programmierter Zelltod) in Krebszellen durch Aktivierung des intrinsischen Apoptosewegs.

Antivirale Aktivität: Hemmt die Virusreplikation, indem es mit viralen Enzymen und Proteinen interferiert.

Entzündungshemmende Aktivität: Moduliert entzündungshemmende Pfade, indem es wichtige Signalmoleküle wie den Nuclear Factor-kappa B (NF-κB) hemmt.

Wirkmechanismus

Target of Action

Betulinaldehyde, a pentacyclic triterpene, has been reported to target several key proteins and pathways in cells. It has been found to inhibit the Akt, MAPK, and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and migration, making them important targets for various therapeutic interventions.

Mode of Action

Betulinaldehyde interacts with its targets, leading to a series of changes in cellular processes. It inhibits the Akt, MAPK, and STAT3 signaling pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, Betulinaldehyde can suppress the vitality, proliferation, and migration of A549 cells .

Biochemical Pathways

Betulinaldehyde affects several biochemical pathways. It inhibits the Akt, MAPK, and STAT3 signaling pathways . Additionally, it suppresses the PLCγ1/Ca 2+ /MMP9 signaling pathway, which plays a key role in vascular remodeling . These pathways are crucial for various cellular processes, including cell proliferation, survival, migration, and vascular remodeling.

Pharmacokinetics

The compound is known to be a natural triterpene, usually found in birch bark . More research is needed to fully understand the ADME properties of Betulinaldehyde and their impact on its bioavailability.

Result of Action

The inhibition of key signaling pathways by Betulinaldehyde leads to a decrease in the vitality, proliferation, and migration of A549 cells . It also increases autophagy flux . In addition, Betulinaldehyde has been shown to have anti-cancer and anti-Staphylococcus aureus activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betulinaldehyde. For instance, it is known that betulin, a compound from which Betulinaldehyde can be derived, is necessary to protect plants from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . .

Biochemische Analyse

Biochemical Properties

Betulinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, betulinaldehyde has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in preventing cancer metastasis . Additionally, betulinaldehyde interacts with the phospholipase C gamma 1 (PLCγ1) signaling pathway, affecting calcium ion (Ca²⁺) levels and matrix metalloproteinase 9 (MMP9) activity, which are crucial for cellular processes such as migration and invasion .

Cellular Effects

Betulinaldehyde exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspases . Betulinaldehyde also influences cell signaling pathways, such as the Akt and MAPK pathways, which are involved in cell survival and proliferation . Furthermore, betulinaldehyde affects gene expression by modulating transcription factors like STAT3, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, betulinaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, betulinaldehyde inhibits the activity of topoisomerase, an enzyme involved in DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, betulinaldehyde modulates gene expression by interacting with transcription factors and altering their activity. This modulation can result in the upregulation or downregulation of target genes, affecting cellular processes such as apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of betulinaldehyde can change over time. Betulinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that betulinaldehyde can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of betulinaldehyde should be carefully monitored to ensure consistent experimental results.

Dosage Effects in Animal Models

The effects of betulinaldehyde vary with different dosages in animal models. At lower doses, betulinaldehyde has been shown to exhibit anti-tumor activity without significant toxicity . At higher doses, betulinaldehyde can cause adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of betulinaldehyde while minimizing potential toxic effects.

Metabolic Pathways

Betulinaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to betulinic acid . Betulinaldehyde can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, betulinaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Betulinaldehyde has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of betulinaldehyde can influence its activity and function within cells.

Subcellular Localization

Betulinaldehyde’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, betulinaldehyde has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Understanding the subcellular localization of betulinaldehyde is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Betulinic aldehyde can be synthesized from betulin through a series of oxidation reactions. One common method involves the oxidation of betulin using pyridine dichromate complex and acetic anhydride in dimethylformamide. This reaction yields betulonic acid, which is then reduced to betulinic aldehyde using sodium borohydride in an alcohol solvent .

Industrial Production Methods: Industrial production of betulinic aldehyde often involves the extraction of betulin from birch bark, followed by chemical conversion to betulinic aldehyde. The process typically includes:

- Extraction of betulin from birch bark using solvents like ethanol or methanol.

- Oxidation of betulin to betulonic acid using oxidizing agents.

- Reduction of betulonic acid to betulinic aldehyde using reducing agents such as sodium borohydride .

Analyse Chemischer Reaktionen

Reaktionstypen: Betulin-Aldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Betulin-Aldehyd kann zu Betulinsäure oxidiert werden.

Reduktion: Es kann zu Betulin reduziert werden.

Substitution: Funktionelle Gruppen können durch Substitutionsreaktionen an verschiedenen Positionen des Moleküls eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Pyridin-Dichromat-Komplex, Essigsäureanhydrid, Dimethylformamid.

Reduktion: Natriumborhydrid, Alkohol-Lösungsmittel.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten funktionellen Gruppe.

Hauptprodukte:

Oxidation: Betulinsäure.

Reduktion: Betulin.

Substitution: Verschiedene Derivate mit unterschiedlichen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Betulin-Aldehyd ist strukturell ähnlich anderen Triterpenoiden vom Lupantyp, wie z. B.:

Betulin: Ein Vorläufer von Betulin-Aldehyd und Betulinsäure.

Betulinsäure: Ein Oxidationsprodukt von Betulin-Aldehyd mit ähnlichen pharmakologischen Eigenschaften.

Betulonsäure: Ein Zwischenprodukt bei der Synthese von Betulin-Aldehyd aus Betulin.

Einzigartigkeit: Betulin-Aldehyd ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die unterschiedliche biologische Aktivitäten verleihen. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, macht es zu einer vielseitigen Verbindung für die Synthese von Derivaten mit verbesserten Eigenschaften .

Eigenschaften

IUPAC Name |

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELCJAPFJOPHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-28-9 | |

| Record name | BETULINALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?

A1: Research suggests that betulinaldehyde primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to betulinaldehyde. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.

Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to betulinaldehyde?

A2: Studies indicate that betulinaldehyde possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []

Q3: What is the molecular formula, weight, and key spectroscopic data for betulinaldehyde?

A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.

Q4: What solvents are suitable for dissolving betulinaldehyde?

A5: Betulinaldehyde demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []

Q5: Has the stability of betulinaldehyde under different storage conditions been investigated?

A6: While specific studies on betulinaldehyde stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.